molecular formula C18H18ClNO B3018665 N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 328964-76-7

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B3018665
CAS No.: 328964-76-7
M. Wt: 299.8
InChI Key: SNHVSMPCBKTHHG-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a 2-chlorophenyl substituent on the amide nitrogen. This compound belongs to a broader class of carboxamides studied for their structural and electronic properties, particularly the influence of substituents on resonance interactions and crystallographic behavior .

Properties

IUPAC Name

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-15-10-4-5-11-16(15)20-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHVSMPCBKTHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-phenylcyclopentanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial effects against various pathogens. For instance, it has shown inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Potential : Research has demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7. The mechanism involves the activation of caspase pathways, indicating its potential role in cancer therapy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Reactions : It participates in oxidation, reduction, and substitution reactions, enabling the synthesis of derivatives with tailored properties.
Reaction TypeMajor Products Formed
OxidationKetones, Carboxylic acids
ReductionAmines
SubstitutionVarious substituted derivatives

Material Science

In material science, this compound is explored for its potential use in developing new materials due to its unique chemical properties. Its stability and reactivity make it a candidate for creating advanced polymers and composites.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In another study assessing anticancer potential, this compound was tested on multiple cancer cell lines. The results showed:

  • Induction of apoptosis in MCF-7 cells with an increase in apoptotic cells from 5% (control) to 35% (treated).

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Cyclopentane Substituent Anilide Substituent Molecular Weight (g/mol) Key Features
N-(2-Chlorophenyl)-1-phenylcyclopentane-1-carboxamide (Target) Phenyl 2-Chlorophenyl ~297.8 Baseline for comparison
N-(2-Chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide Phenyl 2-Chloro-4-fluorophenyl 317.8 Enhanced halogen density; increased steric/electronic effects
N-(2-Chlorophenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide 4-Chlorophenyl 2-Chlorophenyl ~332.2 Dual chloro-substituents; potential for enhanced lipophilicity
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide Phenyl 2-Trifluoromethylphenyl ~347.8 Strong electron-withdrawing CF₃ group; improved metabolic stability

Electronic and Crystallographic Comparisons

  • 35Cl NQR Frequency Analysis: Substituted phenyl groups on the amide nitrogen significantly influence electronic properties. For example, aryl substituents (e.g., phenyl or chlorophenyl) increase 35Cl NQR frequencies compared to alkyl groups due to resonance effects that delocalize electron density.
  • Crystallographic Data: Crystal structures of related compounds (e.g., N-(phenyl)-2-chlorobenzamide) reveal that side-chain substituents affect bond lengths and angles. For instance: The C(S)-C(O) bond length shortens with electron-withdrawing groups (e.g., Cl), increasing rigidity . The target compound’s cyclopentane core likely adopts a puckered conformation, similar to cyclopentane derivatives in , which exhibit monoclinic or tetragonal packing (e.g., a = 8.795 Å, c = 15.115 Å in tetragonal systems) .

Pharmacological and Physicochemical Implications

  • Halogen Effects: Chlorine at the 2-position (target compound) enhances lipophilicity and bioavailability compared to non-halogenated analogues. However, the 4-fluoro substituent in ’s compound introduces additional polarity, balancing solubility and membrane permeability .
  • This contrasts with the target compound’s simpler chloro-substituent, which may prioritize cost-effective synthesis .

Biological Activity

N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with molecular targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with a 2-chlorophenyl moiety. Its molecular formula is C17_{17}H16_{16}ClN1_{1}O1_{1}, with a molecular weight of approximately 305.79 g/mol. The unique combination of functional groups imparts distinctive chemical properties that are crucial for its biological activity.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. While detailed mechanisms are still under investigation, it is suggested that the compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as anti-inflammatory and analgesic properties.

Biological Activity Summary

Activity Type Potential Effects References
Anti-inflammatoryModulates inflammatory pathways
AnalgesicMay alleviate pain through receptor interaction
AnticancerSimilar compounds exhibit anticancer properties

1. Interaction Studies

Research has focused on the binding affinity of this compound towards various biological targets. These studies utilize molecular docking techniques to predict how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic applications .

2. QSAR Analysis

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of compounds similar to this compound. These models help in understanding how structural variations affect biological activity, guiding further drug development efforts .

3. Comparative Studies

Comparative studies with structurally similar compounds indicate that the position of substituents, such as the chlorine atom on the phenyl ring, significantly influences the compound's reactivity and biological effects. This highlights the importance of structural optimization in drug design.

Future Directions in Research

The ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies may focus on:

  • In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
  • Mechanistic Studies : Identifying specific molecular targets and pathways involved in its action.
  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.

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